Dicarbonic acid, bis(1-methylpropyl) ester
Overview
Description
Dicarbonic acid, bis(1-methylpropyl) ester, also known as di-sec-butyl dicarbonate, is an organic compound with the molecular formula C10H18O5. It is a dicarbonate ester, which means it contains two carbonate groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicarbonic acid, bis(1-methylpropyl) ester can be synthesized through the reaction of dicarbonic acid with 1-methylpropyl alcohol (sec-butyl alcohol) under controlled conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain a high-purity product. The use of advanced equipment and technology ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
Dicarbonic acid, bis(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dicarbonic acid, bis(1-methylpropyl) ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions.
Industry: The ester is used in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of dicarbonic acid, bis(1-methylpropyl) ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products. The pathways involved in these reactions depend on the specific enzymes and conditions used .
Comparison with Similar Compounds
Similar Compounds
Dicarbonic acid, bis(1,1-dimethylethyl) ester: This compound has a similar structure but different substituents.
Diethyl dicarbonate: Another dicarbonate ester with ethyl groups instead of 1-methylpropyl groups.
Uniqueness
Dicarbonic acid, bis(1-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
butan-2-yl butan-2-yloxycarbonyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-7(3)13-9(11)15-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGMAWKMXYGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)OC(=O)OC(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457967 | |
Record name | Dicarbonic acid, bis(1-methylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61114-48-5 | |
Record name | Dicarbonic acid, bis(1-methylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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